molecular formula C12H14N2O3 B13984081 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester

Cat. No.: B13984081
M. Wt: 234.25 g/mol
InChI Key: SJEUTYKFIRKACF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and ester groups enhances its solubility, reactivity, and potential for derivatization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 6-ethoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-3-16-11-9(12(15)17-4-2)7-8-5-6-13-10(8)14-11/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

SJEUTYKFIRKACF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=CNC2=N1)C(=O)OCC

Origin of Product

United States

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